JNJ-55308942
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-55308942 is an investigational drug developed by Janssen Pharmaceuticals. It functions as a P2X7 receptor antagonist, which means it blocks the P2X7 receptor, a type of ion channel involved in the release of pro-inflammatory cytokines like interleukin-1β. This compound is being explored for its potential therapeutic effects in treating neuroinflammatory and neuropsychiatric disorders, including bipolar depression .
Preparation Methods
The synthesis of JNJ-55308942 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the pyridinyl intermediate: This involves the reaction of 3-fluoro-2-(trifluoromethyl)pyridine with appropriate reagents to introduce functional groups.
Cyclization: The pyridinyl intermediate undergoes cyclization to form the triazolopyridine core.
Functionalization: The triazolopyridine core is further functionalized to introduce the fluoropyrimidinyl and methanone groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
JNJ-55308942 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyridine and triazolopyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JNJ-55308942 has several scientific research applications:
Neuroinflammation: It is used to study the role of P2X7 receptors in neuroinflammatory processes.
Neuropsychiatric Disorders: The compound is being investigated for its potential to treat conditions like bipolar depression and major depressive disorder.
Microglial Activation: this compound is used to study microglial activation, a process involved in the immune response in the brain.
Mechanism of Action
JNJ-55308942 exerts its effects by selectively binding to and blocking the P2X7 receptor. This receptor is an ATP-gated ion channel that, when activated, leads to the release of pro-inflammatory cytokines like interleukin-1β. By antagonizing this receptor, this compound reduces the release of these cytokines, thereby mitigating neuroinflammation and its associated effects. The compound has shown high affinity and selectivity for the P2X7 receptor, making it a potent modulator of neuroinflammatory processes .
Comparison with Similar Compounds
JNJ-55308942 is unique in its high affinity and selectivity for the P2X7 receptor. Similar compounds include:
JNJ-54175446: Another P2X7 receptor antagonist developed by Janssen Pharmaceuticals.
LY-3857210: Developed by Eli Lilly, this compound targets the same receptor but is in a different stage of clinical development.
These compounds share the common goal of modulating neuroinflammatory processes by targeting the P2X7 receptor, but they differ in their chemical structures, pharmacokinetics, and stages of development.
Properties
IUPAC Name |
[(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWZBQISRTEBH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166558-11-6 |
Source
|
Record name | JNJ-55308942 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7YN3CQ7S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.